N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]glycinamide
Description
This compound features a glycinamide backbone bridging a 4,6-dimethylpyrimidin-2-yl group and a 4-methoxyindole moiety via an ethyl linker. The pyrimidine ring likely enhances binding affinity through hydrogen bonding and π-π interactions, while the indole group may confer selectivity for neurological or anticancer targets. The glycinamide linker contributes to solubility and conformational flexibility, distinguishing it from sulfonamide- or urea-based analogs.
Properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H23N5O2/c1-13-11-14(2)23-19(22-13)21-12-18(25)20-8-10-24-9-7-15-16(24)5-4-6-17(15)26-3/h4-7,9,11H,8,10,12H2,1-3H3,(H,20,25)(H,21,22,23) |
InChI Key |
YMEDXJNSSTXAEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NCCN2C=CC3=C2C=CC=C3OC)C |
Origin of Product |
United States |
Biological Activity
N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]glycinamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The compound features a pyrimidine moiety, an indole group, and a glycinamide functional group. Its molecular formula is , with a molecular weight of 365.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. Research indicates that compounds with similar structures often interact with protein kinases and receptors involved in cell signaling pathways.
Potential Targets
- Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation. Inhibitors targeting CDKs have shown promise in cancer therapy.
- Enzymatic pathways : The compound may influence pathways related to apoptosis and cell proliferation.
Biological Activity Data
| Biological Activity | IC50 Values | Model Organisms | References |
|---|---|---|---|
| CDK2 Inhibition | 0.004 μM | HCT116 Cell Line | |
| Antitumor Efficacy | Significant | Xenograft Models | |
| Cytotoxicity | Moderate | A549 Cells |
Case Studies and Research Findings
- CDK Inhibition Study : A study demonstrated that compounds structurally related to this compound exhibited potent inhibition of CDK2 and CDK9, leading to G2/M phase arrest in cancer cells. This suggests potential therapeutic applications in oncology .
- Antitumor Activity : In vivo studies using xenograft models showed that the compound significantly inhibited tumor growth without notable toxicity, highlighting its potential as an effective anticancer agent .
- Cytotoxicity Assessment : Comparative studies indicated that derivatives of the compound selectively suppressed the growth of rapidly dividing cancer cells over normal fibroblasts, suggesting a targeted action mechanism that spares healthy cells .
Comparative Analysis with Similar Compounds
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 0.004 | CDK2 |
| Other Pyrimidine Derivatives | 0.01 - 0.05 | Various Kinases |
| Indole-based Compounds | 0.005 - 0.02 | Apoptosis Pathways |
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]glycinamide are in the following areas:
Anticancer Research
Research indicates that compounds with similar structural features may exhibit anticancer properties. The presence of the indole moiety is particularly relevant, as indole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies are ongoing to evaluate the efficacy of this compound against specific cancer cell lines.
Neuropharmacology
The compound's potential interactions with neurotransmitter systems suggest applications in treating neurological disorders. For instance, indole derivatives are known to modulate serotonin receptors, which can influence mood and cognitive functions. This positions this compound as a candidate for further exploration in the treatment of depression and anxiety disorders.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, pyrimidine derivatives have been studied for their ability to inhibit kinases and other enzymes implicated in cancer progression and metabolic disorders. Understanding the mechanism of action will be crucial for developing targeted therapies.
The biological activity of this compound is attributed to its interaction with molecular targets within biological systems. Preliminary studies suggest that it may modulate receptor activity or inhibit key enzymes involved in pathological processes.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of similar pyrimidine-indole hybrids on human cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis, suggesting that this compound could have comparable effects.
Case Study 2: Neuroprotective Effects
Research on neuroprotective compounds has highlighted the potential of indole derivatives in treating neurodegenerative diseases. A related compound demonstrated the ability to enhance cognitive function in animal models by modulating cholinergic signaling pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(1H-Indol-3-Ylmethyl)piperidin-4-Yl]glycinamide | Indole and glycinamide | Potential anticancer activity |
| 3,5-Dimethylpyridine derivatives | Pyridine core with methyl groups | Anti-inflammatory effects |
| 4-Methoxyindole derivatives | Indole with methoxy substitution | Neuroprotective properties |
This table illustrates how this compound compares to other compounds with similar features, emphasizing its unique combination of functionalities that may contribute to its distinct biological profile.
Comparison with Similar Compounds
Structural Features
The 4,6-dimethylpyrimidin-2-yl group is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include:
- Substituents on the pyrimidine ring : Methyl groups at positions 4 and 6 improve metabolic stability.
- Linker groups : Glycinamide (target compound) vs. sulfonamide (), urea (), or carbothioamide ().
- Terminal moieties : Indole (target) vs. benzimidazole (), pyrrolopyrimidine (), or sulfamoylphenyl ().
Pharmacological Considerations
- Target Compound : The indole moiety may target serotonin receptors or kinase pathways, while the glycinamide linker could improve blood-brain barrier penetration compared to bulkier sulfonamides.
- Cytotoxicity : Sulfonamide-based analogs () exhibit high cytotoxicity (CC₅₀ < EC₅₀), limiting therapeutic utility. The glycinamide group in the target compound may reduce off-target effects .
- Solubility : Glycinamide and ethyl linker enhance hydrophilicity compared to urea () or carbothioamide () derivatives.
Preparation Methods
Condensation of Acetamidine and Acetylacetone
The 4,6-dimethylpyrimidin-2-amine moiety is synthesized via a modified Biginelli reaction. Acetamidine hydrochloride reacts with acetylacetone under acidic conditions to form the pyrimidine ring.
Reaction Conditions
-
Reactants : Acetamidine hydrochloride (1.2 equiv), acetylacetone (1.0 equiv).
-
Catalyst : Concentrated HCl (0.1 equiv).
-
Solvent : Ethanol, reflux at 80°C for 12 hours.
Mechanistic Insight :
The reaction proceeds through cyclocondensation, where the enol form of acetylacetone reacts with the amidine to form the pyrimidine ring. Methyl groups at positions 4 and 6 arise from the acetylacetone structure.
Synthesis of 2-(4-Methoxy-1H-indol-1-yl)ethylamine
Alkylation of 4-Methoxyindole
4-Methoxyindole undergoes N-alkylation with 2-chloroethylamine hydrochloride in the presence of a base to introduce the ethylamine side chain.
Reaction Conditions
-
Reactants : 4-Methoxyindole (1.0 equiv), 2-chloroethylamine hydrochloride (1.5 equiv).
-
Base : Potassium carbonate (2.0 equiv).
-
Solvent : Dimethylformamide (DMF), 60°C for 6 hours.
-
Yield : 55–60% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Optimization Note :
The use of DMF as a polar aprotic solvent enhances nucleophilic substitution by stabilizing the transition state. Side products from over-alkylation are minimized by controlling stoichiometry.
Assembly of the Glycinamide Backbone
Protection of Glycine
Glycine is protected as its tert-butyloxycarbonyl (Boc) derivative to enable selective coupling.
Procedure :
-
Glycine (1.0 equiv) is reacted with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in a mixture of water and dioxane.
-
pH is maintained at 8–9 using sodium hydroxide.
-
Reaction time: 4 hours at room temperature.
Sequential Amide Bond Formation
Coupling with 4,6-Dimethylpyrimidin-2-amine
The Boc-protected glycine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for amide bond formation with 4,6-dimethylpyrimidin-2-amine.
Reaction Conditions
-
Activation : EDC (1.5 equiv), HOBt (1.5 equiv) in DMF, 0°C for 30 minutes.
-
Coupling : Add 4,6-dimethylpyrimidin-2-amine (1.2 equiv), stir at room temperature for 12 hours.
-
Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).
Coupling with 2-(4-Methoxy-1H-indol-1-yl)ethylamine
The deprotected glycine intermediate is coupled with 2-(4-methoxy-1H-indol-1-yl)ethylamine under similar EDC/HOBt conditions.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Temperature (°C) | 25 | 0→25 | 25 |
| Yield (%) | 65 | 50 | 65 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via reverse-phase HPLC (C18 column) using a gradient of acetonitrile/water (0.1% TFA).
HPLC Conditions :
-
Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).
-
Flow rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.0 Hz, 1H, indole-H), 6.85–6.79 (m, 2H, indole-H), 4.15 (t, J = 6.0 Hz, 2H, -CH₂-N), 3.82 (s, 3H, -OCH₃), 2.35 (s, 6H, -CH₃).
-
MS (ESI+) : m/z 412.2 [M+H]⁺.
Alternative Synthetic Routes
Solid-Phase Synthesis
A resin-bound glycine derivative enables iterative coupling, though this method is less cost-effective for small-scale synthesis.
One-Pot Coupling Strategy
Simultaneous coupling of both amines using uronium-based activators (e.g., HATU) was attempted but resulted in lower yields (≤40%) due to competitive reactions.
Q & A
(Basic) What analytical techniques are essential for confirming the purity and structural integrity of this compound after synthesis?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are critical. NMR (¹H/¹³C) verifies proton environments and connectivity, particularly for the pyrimidinyl, indolyl, and glycinamide moieties. HR-MS confirms molecular weight and isotopic patterns. For intermediates, High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) . FTIR can validate functional groups like amide bonds (e.g., ~1739 cm⁻¹ for CONH) .
(Advanced) How can single-crystal X-ray diffraction (SC-XRD) be optimized for resolving the compound’s three-dimensional structure?
Answer:
Crystallize the compound using slow evaporation in a chloroform:acetone (1:5 v/v) mixture . Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Use the SHELXTL suite for structure solution (direct methods) and refinement (full-matrix least-squares on F²). Anisotropic displacement parameters for non-H atoms and riding models for H atoms improve accuracy. Validate with ORTEP-3 for thermal ellipsoid visualization .
(Advanced) How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Answer:
- Structural modifications: Vary substituents on the pyrimidinyl (e.g., methyl groups) and indolyl (e.g., methoxy position) rings .
- Assays: Test PDE7A inhibition (IC₅₀ via fluorescence polarization) or antiproliferative activity (MTT assay, 72-hour incubation) .
- Computational modeling: Perform molecular docking (AutoDock Vina) against PDE7A (PDB: 3B68) to predict binding modes. Validate with Surface Plasmon Resonance (SPR) for kinetic parameters (kₐ, kd) .
(Basic) What synthetic routes are reported for analogous glycinamide derivatives?
Answer:
- Stepwise coupling: React 4,6-dimethylpyrimidin-2-amine with bromoethyl-indole intermediates in DMF using HATU as a coupling agent .
- Thioether formation: Treat 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives in refluxing ethanol (e.g., 40 mL, 12 hours) .
- Purify via silica gel chromatography (ethyl acetate:hexane, 3:7) and recrystallize from ethanol .
(Advanced) How can contradictions in biological activity data across studies be resolved?
Answer:
- Assay standardization: Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–72 hours) .
- Control experiments: Include reference inhibitors (e.g., Rolipram for PDE4) to validate assay sensitivity .
- Data normalization: Express IC₅₀ values relative to positive controls and account for solvent effects (e.g., DMSO ≤0.1%) .
(Advanced) What strategies improve solubility and bioavailability in preclinical studies?
Answer:
- Formulation: Use β-cyclodextrin inclusion complexes (1:1 molar ratio) or PEG-400 as co-solvents .
- Prodrug design: Introduce phosphate esters at the glycinamide’s amine group for enhanced aqueous solubility .
- Pharmacokinetics: Conduct in vivo studies in Sprague-Dawley rats (IV/oral dosing, LC-MS/MS plasma analysis) .
(Basic) How are impurities identified and quantified during synthesis?
Answer:
- HPLC-DAD/MS: Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect byproducts (e.g., unreacted pyrimidinyl intermediates) .
- Limit tests: Employ ICP-MS for heavy metal residues (e.g., Pd ≤10 ppm in cross-coupling reactions) .
(Advanced) How can hydrogen-bonding networks in the crystal lattice influence stability?
Answer:
Analyze packing diagrams (Mercury 4.3.1) to identify N–H⋯N interactions between the glycinamide NH and pyrimidinyl N atoms. Intramolecular H-bonds (e.g., N–H⋯O in benzimidazole derivatives) reduce conformational flexibility, enhancing thermal stability (TGA decomposition >200°C) .
(Basic) What spectroscopic markers distinguish the indolyl moiety in this compound?
Answer:
In ¹H NMR, the indole NH proton appears as a singlet at δ ~8.1 ppm (DMSO-d₆). The methoxy group resonates as a singlet at δ ~3.8 ppm. In UV-Vis, the indole π→π* transition absorbs at λ ~280 nm (ε >10,000 M⁻¹cm⁻¹) .
(Advanced) How can computational methods predict metabolic pathways?
Answer:
Use SwissADME to identify cytochrome P450 (CYP3A4) oxidation sites (e.g., methoxy demethylation). Validate with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) and LC-HRMS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
